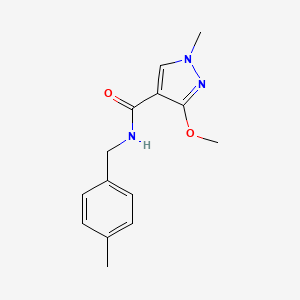
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O2. The compound features a pyrazole ring substituted with a methoxy group and a 4-methylbenzyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) | MDA-MB-231 | TBD | Synergistic effect with doxorubicin |
| Pyrazole derivative X | HCT-116 | 5.55 | Inhibition of telomerase |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have been documented extensively. Compounds similar to this compound exhibit the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties. Studies indicate that certain pyrazoles possess activity against various bacterial strains, suggesting their utility in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring significantly influence their potency and selectivity:
Key Observations:
- The presence of electron-donating groups (like methoxy) enhances activity.
- Aromatic substitutions (such as methylbenzyl) can improve binding affinity to target proteins.
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy | Increases potency |
| Methylbenzyl | Enhances selectivity |
| Halogens | Varying effects depending on position |
Case Studies
In one notable study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the combination of pyrazole derivatives with doxorubicin exhibited a synergistic effect, leading to enhanced cytotoxicity compared to either agent alone . This finding underscores the potential for developing combination therapies involving pyrazoles.
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)8-15-13(18)12-9-17(2)16-14(12)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRMMXPPSJRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














